molecular formula C12H25NO6 B8339829 Ethyl 14-amino-3,6,9,12-tetraoxatetradecanoate

Ethyl 14-amino-3,6,9,12-tetraoxatetradecanoate

Cat. No. B8339829
M. Wt: 279.33 g/mol
InChI Key: HQZRASHHLQJJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 14-amino-3,6,9,12-tetraoxatetradecanoate is a useful research compound. Its molecular formula is C12H25NO6 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H25NO6

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C12H25NO6/c1-2-19-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h2-11,13H2,1H3

InChI Key

HQZRASHHLQJJEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOCCOCCOCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of anhydrous hydrogen chloride in ethanol was prepared by slow addition of acetyl chloride (100 mL) to anhydrous ethanol (500 mL), followed by stirring at room temperature for one hour. 3 (44 g) was added and the solution stirred for one hour. Water (1 L) was added and the solution extracted with methylene chloride (3×). The solvent was removed on a rotovap and the residue dissolved in ethanol. Activated charcoal was added and the mixture stirred for approximately half an hour after which it was filtered through celite. The solvent was then removed on a rotovap. The residue was dissolved in ethanol/water (50:50) (200 mL). Formic acid was added (16 g) followed by 10% palladium/carbon (2.7 g). The solution was warmed to 60° C. and stirred until evolution of gas had ceased. The mixture was filtered through celite. The filtrate was neutralized with aqueous sodium bicarbonate until samples diluted with water were neutral (pH˜7) by analysis with pH paper. The solvent was then removed on a rotovap. Residual water and salt were removed by filtration and azeotropic distillation with ethanol (2×), yielding crude 4 as a yellow oil (33 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

A solution of anhydrous hydrogen chloride in ethanol was prepared by slow addition of acetyl chloride (100 mL) to anhydrous ethanol (500 mL), followed by stirring at room temperature for one hour. 3 (44 g) was added and the solution stirred for one hour. Water (1 L) was added and the solution -extracted with methylene chloride (3×). The solvent was removed on a rotovap and the residue dissolved in ethanol. Activated charcoal was added and the mixture stirred for approximately half an hour after which it was filtered through celite. The solvent was then removed on a rotovap. The residue was dissolved in ethanol/water (50:50) (200 mL). Formic acid was added (16 g) followed by 10% palladium/carbon (2.7 g). The solution was warmed to 60° C. and stirred until evolution of gas had ceased. The mixture was filtered through celite. The filtrate was neutralized with aqueous sodium bicarbonate until samples diluted with water were neutral (pH˜7) by analysis with pH paper. The solvent was then removed on a rotovap. Residual water and salt were removed by filtration and azeotropic distillation with ethanol (2×), yielding crude 4 as a yellow oil (33 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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